![molecular formula C13H11FO3 B3128392 3-[(4-fluorophenyl)methoxy]-2-methyl-4H-pyran-4-one CAS No. 338956-74-4](/img/structure/B3128392.png)
3-[(4-fluorophenyl)methoxy]-2-methyl-4H-pyran-4-one
Overview
Description
3-[(4-fluorophenyl)methoxy]-2-methyl-4H-pyran-4-one, also known as FMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMMP belongs to the class of pyranones, which are organic compounds that contain a pyran ring fused to a ketone group.
Scientific Research Applications
Fluorescence Studies
The compound has been used in the synthesis, characterization, spectral, and fluorescence studies of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine . The fluorescent properties of the compound in five different solvents such as CHCl3, CH2Cl2, THF, DMF, DMSO were explained . The phthalocyanine complex gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .
Industrial Pigments
Phthalocyanines, which have a large π-conjugated system, impart a characteristic blue-green color and are strongly absorbed in the red visible region . Because of these properties and their extraordinary stability, phthalocyanines have long been used as industrial pigments .
Optical Recording Materials
Phthalocyanines have been widely studied as interdisciplinary developed materials as a result of their interesting and tunable properties . These macrocyclic compounds are also applications such as optical recording materials .
Semiconductors for Organic Field Effect Transistors
Phthalocyanines have been used as semiconductors for organic field effect transistors .
Nonlinear Optics and Gas Sensors
Phthalocyanines have found applications in nonlinear optics and gas sensors .
Thermal Writing Displays and Solar Cells
Phthalocyanines have been used in thermal writing displays and solar cells .
Catalysts for Oxidative Degradation of Pollutants
Phthalocyanines have been used as catalysts for oxidative degradation of pollutants .
Photodynamic Therapy
Mechanism of Action
Target of Action
Similar compounds have been found to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Compounds with similar structures have been found to inhibit egfr tyrosine kinase by binding to the adenosine triphosphate (atp)-binding site of the enzyme . This interaction can lead to changes in the cell signaling pathways, potentially affecting cell proliferation and survival.
Biochemical Pathways
Inhibition of egfr tyrosine kinase can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
Inhibition of egfr tyrosine kinase can lead to decreased cell proliferation and increased apoptosis, which could potentially result in the suppression of tumor growth .
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-2-methylpyran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-9-13(12(15)6-7-16-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPXGPOJCDKMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)methoxy]-2-methyl-4H-pyran-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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